molecular formula C21H17F3N4O2S B2655471 N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-26-7

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2655471
CAS RN: 1251671-26-7
M. Wt: 446.45
InChI Key: WJRJLXNBZQRVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar triazolopyridine compounds has been described in the literature . According to one procedure, N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and 3-chlorobenzyl chloride were reacted to yield N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide . The reaction was carried out under reflux conditions, and the product was purified by column chromatography .

Scientific Research Applications

Cancer Research

CHEMBL4562095 has shown potential as an anti-cancer agent. Its unique structure allows it to inhibit specific enzymes and pathways involved in cancer cell proliferation. Researchers are exploring its efficacy in targeting various cancer types, including breast, lung, and colon cancers .

Neurological Disorders

This compound is being investigated for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Its ability to cross the blood-brain barrier and modulate neuroreceptors makes it a promising candidate for neuroprotective therapies .

Anti-inflammatory Applications

CHEMBL4562095 exhibits anti-inflammatory properties by inhibiting key inflammatory mediators. This makes it a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Research has shown that CHEMBL4562095 possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This application is particularly important in the development of new antibiotics to combat resistant strains .

Cardiovascular Diseases

The compound is being studied for its potential in treating cardiovascular diseases. Its ability to modulate specific receptors and enzymes involved in cardiovascular function suggests it could be beneficial in managing conditions like hypertension and atherosclerosis .

Metabolic Disorders

CHEMBL4562095 is also being explored for its role in managing metabolic disorders such as diabetes and obesity. Its impact on metabolic pathways and insulin sensitivity indicates it could be a valuable addition to current treatment options .

These applications highlight the versatility and potential of CHEMBL4562095 in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

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properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c1-2-20-25-26-21-19(7-4-8-27(20)21)31(29,30)28(18-6-3-5-15(22)12-18)13-14-9-16(23)11-17(24)10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRJLXNBZQRVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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